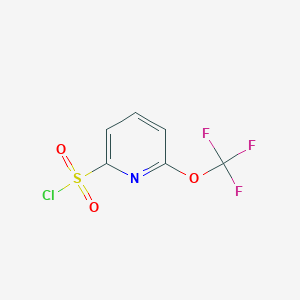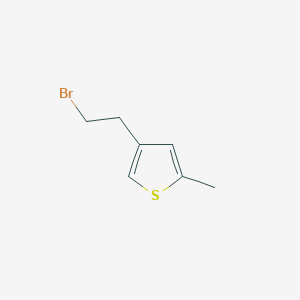![molecular formula C8H17Cl2N3O B13471543 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride CAS No. 2919946-10-2](/img/structure/B13471543.png)
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its interactions with biological targets and its potential therapeutic effects.
Métodos De Preparación
The synthesis of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with proteins and other biological targets. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological disorders. Researchers have explored its effects on various molecular pathways and its potential to modulate biological processes .
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
4-Methyl-1,4,8-triazaspiro[45]decan-2-one dihydrochloride can be compared with other similar spirocyclic compounds Some similar compounds include 1-Benzyl-8-methyl-1,4,8-triazaspiro[45]decan-2-one and 1,4-Dioxaspiro[45]decan-8-oneThe uniqueness of 4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride lies in its specific interactions with molecular targets and its potential therapeutic effects .
Propiedades
Número CAS |
2919946-10-2 |
|---|---|
Fórmula molecular |
C8H17Cl2N3O |
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
4-methyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-11-6-7(12)10-8(11)2-4-9-5-3-8;;/h9H,2-6H2,1H3,(H,10,12);2*1H |
Clave InChI |
IYMBYTQMBSPQDX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)NC12CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



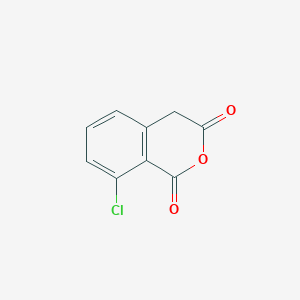
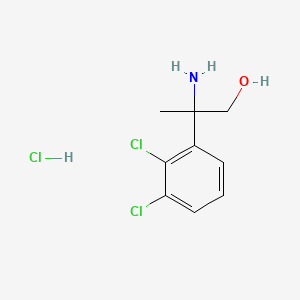
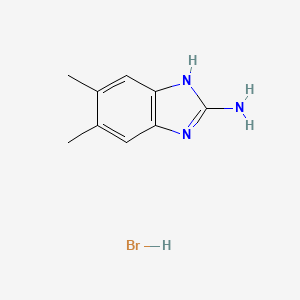
![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)

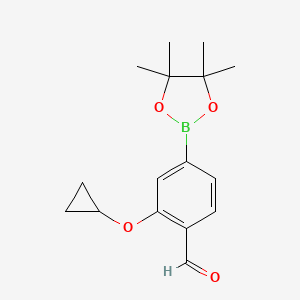
![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)
